7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
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Overview
Description
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[420]octane-7-carboxylic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for amino acids, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialized polymers and materials
Mechanism of Action
The mechanism by which 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (9H-Fluoren-9-yl)methoxycarbonyl-L-cysteine
Uniqueness
What sets 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid apart from similar compounds is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific structural features .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-24(2)21-20(12-7-13-30-21)25(24,22(27)28)26-23(29)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-21H,7,12-14H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFFZGZENUAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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